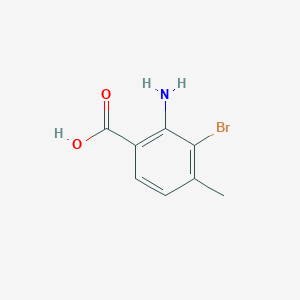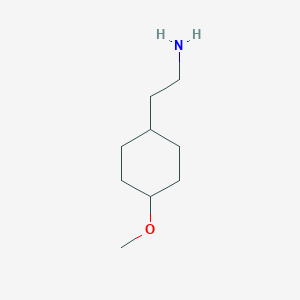
2-(4-Metoxiciclohexil)etanamina
Descripción general
Descripción
2-(4-Methoxycyclohexyl)ethanamine is an organic compound with the molecular formula C9H19NO It is a cyclohexylamine derivative, characterized by a methoxy group attached to the cyclohexane ring
Aplicaciones Científicas De Investigación
2-(4-Methoxycyclohexyl)ethanamine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biological systems.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its effects on neurotransmitter systems.
Mecanismo De Acción
Target of Action
The primary targets of 2-(4-Methoxycyclohexyl)ethanamine are currently unknown .
Mode of Action
It is likely that the compound interacts with its targets in a manner similar to other amines .
Pharmacokinetics
Therefore, the impact of these properties on the bioavailability of the compound is currently unknown .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-(4-Methoxycyclohexyl)ethanamine .
Análisis Bioquímico
Biochemical Properties
2-(4-Methoxycyclohexyl)ethanamine plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the primary interactions is with cytochrome P450 enzymes, which are involved in the metabolism of various substances. The compound can act as a substrate or inhibitor for these enzymes, affecting their activity and the metabolic pathways they regulate . Additionally, 2-(4-Methoxycyclohexyl)ethanamine has been shown to bind to certain receptor proteins, influencing signal transduction pathways and cellular responses .
Cellular Effects
The effects of 2-(4-Methoxycyclohexyl)ethanamine on cells are diverse and depend on the cell type and context. In some cell types, it has been observed to modulate cell signaling pathways, leading to changes in gene expression and cellular metabolism . For instance, it can influence the activity of kinases and phosphatases, which are crucial for signal transduction. This modulation can result in altered cellular functions, such as proliferation, differentiation, and apoptosis .
Molecular Mechanism
At the molecular level, 2-(4-Methoxycyclohexyl)ethanamine exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their activity. For example, it may inhibit or activate enzymes by binding to their active sites or allosteric sites . This binding can lead to changes in the enzyme’s conformation and function, ultimately affecting the biochemical pathways in which the enzyme is involved. Additionally, 2-(4-Methoxycyclohexyl)ethanamine can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(4-Methoxycyclohexyl)ethanamine can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 2-(4-Methoxycyclohexyl)ethanamine is relatively stable under standard laboratory conditions, but it can degrade over extended periods . This degradation can lead to a decrease in its efficacy and changes in its biological activity. Long-term studies have also indicated that prolonged exposure to 2-(4-Methoxycyclohexyl)ethanamine can result in adaptive cellular responses, such as changes in gene expression and metabolic adaptation .
Dosage Effects in Animal Models
The effects of 2-(4-Methoxycyclohexyl)ethanamine vary with different dosages in animal models. At low doses, the compound may have minimal effects, while higher doses can lead to significant biological responses . Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. Additionally, high doses of 2-(4-Methoxycyclohexyl)ethanamine can result in toxic or adverse effects, such as cellular damage and organ toxicity . These dosage-dependent effects are crucial for understanding the compound’s safety and therapeutic potential.
Metabolic Pathways
2-(4-Methoxycyclohexyl)ethanamine is involved in several metabolic pathways. It can be metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites can have different biological activities and may contribute to the overall effects of the compound. The interaction with metabolic enzymes can also affect metabolic flux and the levels of specific metabolites within cells . Understanding these metabolic pathways is essential for predicting the compound’s behavior in biological systems.
Transport and Distribution
The transport and distribution of 2-(4-Methoxycyclohexyl)ethanamine within cells and tissues are mediated by specific transporters and binding proteins . These molecules facilitate the movement of the compound across cellular membranes and its accumulation in particular cellular compartments. The localization and accumulation of 2-(4-Methoxycyclohexyl)ethanamine can influence its biological activity and the cellular processes it affects .
Subcellular Localization
The subcellular localization of 2-(4-Methoxycyclohexyl)ethanamine is an important factor in determining its activity and function. The compound can be directed to specific cellular compartments, such as the cytoplasm, nucleus, or mitochondria, through targeting signals or post-translational modifications . This localization can affect the interactions of 2-(4-Methoxycyclohexyl)ethanamine with other biomolecules and its overall impact on cellular function .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methoxycyclohexyl)ethanamine typically involves the reaction of 4-methoxycyclohexanone with ethylamine under reductive amination conditions. The reaction is carried out in the presence of a reducing agent such as sodium cyanoborohydride or hydrogen gas with a suitable catalyst like palladium on carbon. The reaction conditions usually involve mild temperatures and an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of 2-(4-Methoxycyclohexyl)ethanamine may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Análisis De Reacciones Químicas
Types of Reactions
2-(4-Methoxycyclohexyl)ethanamine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group, leading to the formation of 2-(4-Hydroxycyclohexyl)ethanamine.
Reduction: The compound can be reduced to form 2-(4-Methoxycyclohexyl)ethanol.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming derivatives such as N-alkylated or N-acylated products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents such as alkyl halides or acyl chlorides are used in the presence of a base like triethylamine (TEA) or pyridine.
Major Products
The major products formed from these reactions include 2-(4-Hydroxycyclohexyl)ethanamine, 2-(4-Methoxycyclohexyl)ethanol, and various N-substituted derivatives .
Comparación Con Compuestos Similares
Similar Compounds
- 2-(4-Hydroxycyclohexyl)ethanamine
- 2-(4-Methoxyphenyl)ethanamine
- 2-(4-Methylcyclohexyl)ethanamine
Uniqueness
2-(4-Methoxycyclohexyl)ethanamine is unique due to the presence of the methoxy group on the cyclohexane ring, which imparts distinct chemical and biological properties.
Propiedades
IUPAC Name |
2-(4-methoxycyclohexyl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO/c1-11-9-4-2-8(3-5-9)6-7-10/h8-9H,2-7,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDTAOSZEZXQTRJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCC(CC1)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1052223-70-7 | |
| Record name | 2-(4-Methoxycyclohexyl)ethylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


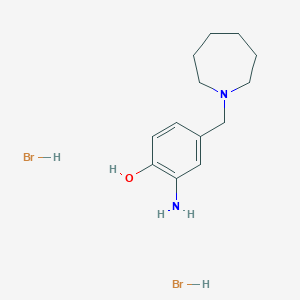

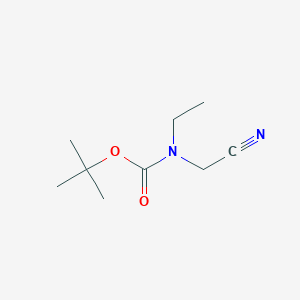

![[3-(Aminomethyl)phenyl]methanesulfonamide](/img/structure/B1373074.png)
![3-{4-chloro-5H,6H,7H-cyclopenta[d]pyrimidin-2-yl}pyridine](/img/structure/B1373075.png)
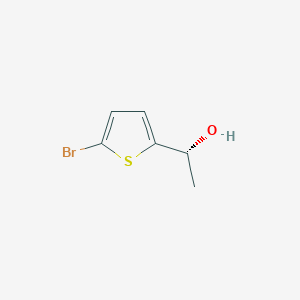
![4-Bromo-2-{[(tert-butoxy)carbonyl]amino}benzoic acid](/img/structure/B1373077.png)
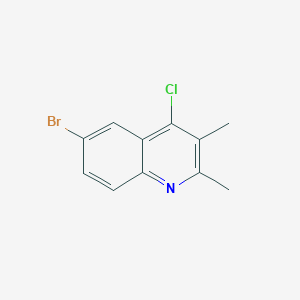

![3-Benzyl-3-azabicyclo[3.1.1]heptan-6-amine](/img/structure/B1373082.png)
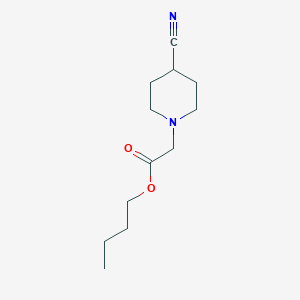
![6-Bromo-2-chloroimidazo[1,2-a]pyridine-3-sulfonyl chloride](/img/structure/B1373085.png)
